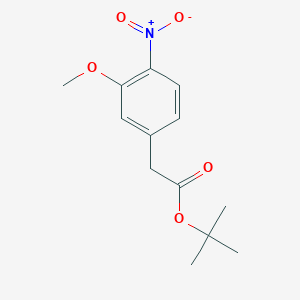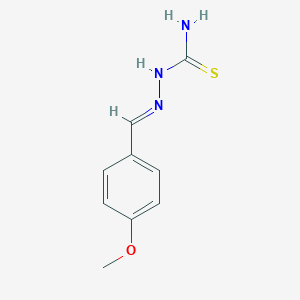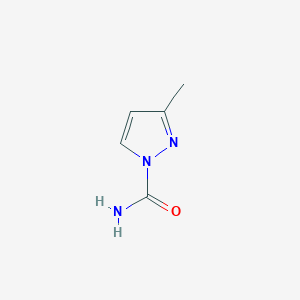
Ácido 2-cloro-4,6-dimetilnicotínico
Descripción general
Descripción
2-Chloro-4,6-dimethylnicotinic acid is a chemical compound with the CAS Number: 66662-48-4 . Its molecular weight is 185.61 and its IUPAC name is 2-chloro-4,6-dimethylnicotinic acid . It is stored at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-dimethylnicotinic acid is represented by the InChI code: 1S/C8H8ClNO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12) . The SMILES string representation is Cc1cc©c(C(O)=O)c(Cl)n1 .Physical And Chemical Properties Analysis
2-Chloro-4,6-dimethylnicotinic acid is a solid at room temperature . The molecular weight of the compound is 185.61 .Aplicaciones Científicas De Investigación
Ácido 2-cloro-4,6-dimetilnicotínico: Un compuesto multifacético en la investigación científica
Síntesis farmacológica: El ácido 2-cloro-4,6-dimetilnicotínico ha sido estudiado por su potencial en la síntesis de agentes antiespasmódicos. La investigación sugiere que los derivados de este compuesto pueden exhibir una actividad antiespasmódica significativa, lo que podría ser beneficioso en el desarrollo de nuevos fármacos terapéuticos .
Investigación proteómica: Este compuesto también se utiliza en la investigación proteómica, donde puede servir como precursor o intermedio en la síntesis de moléculas más complejas. Su función específica y mecanismos en la proteómica todavía están bajo investigación .
Síntesis orgánica: En el campo de la química orgánica, el ácido 2-cloro-4,6-dimetilnicotínico es un reactivo valioso. Se puede utilizar en varias rutas sintéticas para crear diversos compuestos orgánicos. Sus grupos cloro y dimetil lo convierten en una molécula versátil para construir arquitecturas moleculares complejas .
Química analítica: La estructura única del compuesto permite que se utilice como material estándar o de referencia en química analítica, ayudando en la calibración de instrumentos y la validación de métodos analíticos .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be used in proteomics research .
Pharmacokinetics
It is known to have high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
It is known to have antispasmodic activity , but the specific molecular and cellular effects are still under investigation.
Análisis Bioquímico
Biochemical Properties
2-Chloro-4,6-dimethylnicotinic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites.
Cellular Effects
The effects of 2-Chloro-4,6-dimethylnicotinic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting overall cell health and function.
Molecular Mechanism
At the molecular level, 2-Chloro-4,6-dimethylnicotinic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes . The compound’s ability to interact with enzymes and proteins at the molecular level is key to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4,6-dimethylnicotinic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of 2-Chloro-4,6-dimethylnicotinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
2-Chloro-4,6-dimethylnicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-4,6-dimethylnicotinic acid within cells and tissues are critical for its biochemical activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Chloro-4,6-dimethylnicotinic acid is important for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
2-chloro-4,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNWZXGXVPYAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343643 | |
| Record name | 2-Chloro-4,6-dimethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
66662-48-4 | |
| Record name | 2-Chloro-4,6-dimethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-dimethylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the replacement of the chlorine atom in 2-Chloro-4,6-dimethylnicotinic acid with an alkoxy group, as explored in the paper, impact the anti-inflammatory and analgesic activity?
A1: The paper [] demonstrates that substituting the chlorine atom at the 2-position of the nicotinic acid core with various alkoxy groups leads to the synthesis of alkylamides with notable anti-inflammatory and analgesic properties. While the paper doesn't directly compare these derivatives to 2-Chloro-4,6-dimethylnicotinic acid, it suggests that the alkoxy group at the 2-position plays a crucial role in the observed biological activity. Further research directly comparing 2-Chloro-4,6-dimethylnicotinic acid with its alkoxy-substituted counterparts is needed to fully understand the impact of this structural modification on the biological activity.
Q2: Could other substituents besides alkoxy groups be explored at the 2-position of the nicotinic acid core to potentially enhance or modify the biological activity?
A2: Absolutely. The research paper [] primarily focuses on alkoxy substitutions, but other functional groups could be investigated at the 2-position to further understand the SAR. Exploring different substituents with varying electronic and steric properties could lead to the discovery of novel compounds with improved potency, selectivity, or even different pharmacological profiles. This highlights the importance of continued research in this area.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B182419.png)





